molecular formula C20H25N5O4 B2528636 6-methoxy-N-(2-(4-pivalamidobenzamido)ethyl)pyrimidine-4-carboxamide CAS No. 2034248-58-1

6-methoxy-N-(2-(4-pivalamidobenzamido)ethyl)pyrimidine-4-carboxamide

Cat. No. B2528636
CAS RN: 2034248-58-1
M. Wt: 399.451
InChI Key: FXYBEOVDNDJCNY-UHFFFAOYSA-N
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Description

The compound "6-methoxy-N-(2-(4-pivalamidobenzamido)ethyl)pyrimidine-4-carboxamide" is not directly mentioned in the provided papers. However, the papers discuss related pyrimidine derivatives with potential biological activities. For instance, paper describes a compound with antiproliferative activity against various cancer cell lines, while paper explores modifications to enhance analgesic properties, and paper details the synthesis of pyrido[1,2-a]pyrimidine-3-carboxamide derivatives with anticancer activity.

Synthesis Analysis

The synthesis of related pyrimidine compounds involves multiple steps, including condensation, chlorination, and coupling reactions. In paper , the synthesis of a chlorothieno[3,2-d]pyrimidin-4-yl derivative is achieved through a sequence of reactions starting from 3-aminothiophene-2-carboxylate. Similarly, paper outlines the synthesis of pyrido[1,2-a]pyrimidine-3-carboxamide derivatives from 2(1H) pyridone through a series of reactions including hydrolysis, decarboxylation, O-alkylation, and cyclization.

Molecular Structure Analysis

The molecular structure of these compounds is characterized using techniques such as X-ray diffraction and density functional theory (DFT) calculations. Paper provides detailed information on the crystal structure of a related compound, including bond lengths and angles, which are compared with theoretical DFT values. The molecular electrostatic potential (MEP) surface map is also investigated to understand the electronic properties of the molecule.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of pyrimidine derivatives are crucial for determining their final structure and potential biological activity. For example, the condensation reactions mentioned in papers and are essential for forming the pyrimidine ring, which is a common feature in these compounds. The reactivity of these compounds can also be inferred from their interactions with various reagents during the synthesis process.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrimidine derivatives are influenced by their molecular structure. The crystallographic data provided in paper suggests that the related compound has a stable tetragonal crystal system. The HOMO and LUMO energy levels, as well as the MEP surface map, give insights into the electronic properties, which can be correlated with the compound's reactivity and potential biological activity. The antiproliferative activity against cancer cell lines, as reported in paper , and the analgesic properties discussed in paper , are indicative of the biological relevance of these physical and chemical properties.

Scientific Research Applications

Synthesis and Medicinal Applications

  • Novel pyrimidine derivatives have been synthesized for their potential as anti-inflammatory and analgesic agents, demonstrating significant cyclooxygenase inhibition and analgesic and anti-inflammatory activities in preclinical models (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
  • Research on pyrido[3′,2′:4,5]thieno[3,2‐d]pyrimidines and related fused systems has led to the synthesis of compounds with potential pharmacological properties, showcasing the versatility of pyrimidine-based structures in drug development (Bakhite, Al‐Sehemi, & Yamada, 2005).

Antiviral and Anticancer Research

  • Pyrrolo[2,3-d]pyrimidines, related to the nucleoside antibiotics toyocamycin and sangivamycin, were synthesized and tested for their antiviral activity, highlighting the potential of pyrimidine analogs in the treatment of viral infections (Renau et al., 1996).
  • Pyrazolo[1,5-a]pyrimidines and Schiff bases derived from pyrimidine carboxamides were investigated for their cytotoxic activity against human cancer cell lines, demonstrating the anticancer potential of pyrimidine derivatives (Hassan, Hafez, Osman, & Ali, 2015).

Synthesis and Chemical Properties

  • Studies on the synthesis of marine-sourced natural products through the preparation of pyrimidinyl benzamides have provided valuable insights into the development of new antibacterial drugs, emphasizing the role of natural selection in yielding effective compounds (Joshi & Dodge, 2021).
  • Research on the synthesis of pyrido[2,3-d]pyrimidines and their antifungal activity showcases the utility of pyrimidine derivatives in developing new antifungal agents, contributing to the fight against fungal infections (Hanafy, 2011).

Mechanism of Action

The mechanism of action of pyrimidine-based compounds often involves their inhibitory response against the expression and activities of certain vital inflammatory mediators . This includes prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .

properties

IUPAC Name

N-[2-[[4-(2,2-dimethylpropanoylamino)benzoyl]amino]ethyl]-6-methoxypyrimidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N5O4/c1-20(2,3)19(28)25-14-7-5-13(6-8-14)17(26)21-9-10-22-18(27)15-11-16(29-4)24-12-23-15/h5-8,11-12H,9-10H2,1-4H3,(H,21,26)(H,22,27)(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXYBEOVDNDJCNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NC1=CC=C(C=C1)C(=O)NCCNC(=O)C2=CC(=NC=N2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-methoxy-N-(2-(4-pivalamidobenzamido)ethyl)pyrimidine-4-carboxamide

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